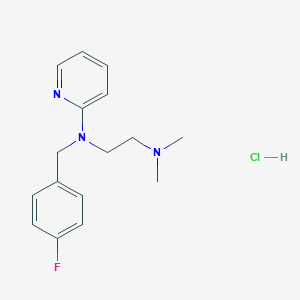

p-Fluorotripelennamine hydrochloride

Description

Historical Context of Tripelennamine (B1683666) Derivatives in Medicinal Chemistry

The story of tripelennamine derivatives begins with the development of tripelennamine, a first-generation antihistamine. Patented in 1946 by Carl Djerassi and his colleagues at CIBA, tripelennamine emerged as a significant therapeutic agent for managing allergic conditions. patsnap.comwikipedia.org Marketed under the brand name Pyribenzamine, it was widely used for the symptomatic relief of hay fever, urticaria (hives), and rhinitis. wikipedia.org

Tripelennamine's contribution to medicinal chemistry extends beyond its antihistaminic properties. It served as a template molecule in the development of other important drugs. guidetopharmacology.org Notably, its structure was a foundational element in the synthesis of fluvoxamine, a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and obsessive-compulsive disorders. guidetopharmacology.org This historical link underscores the versatility of the tripelennamine scaffold in developing centrally active agents.

Chemical Classification and Pharmacological Relevance of p-Fluorotripelennamine Hydrochloride

This compound is classified as a halogenated derivative of tripelennamine. Chemically, it is an ethylenediamine (B42938) derivative. researchgate.net The core structure consists of a pyridine (B92270) ring and a benzyl (B1604629) group linked by an ethylenediamine backbone. The "p-Fluoro" designation indicates the substitution of a fluorine atom at the para (4-position) of the benzyl ring. The hydrochloride salt form is common for pharmaceutical stability and solubility.

The primary pharmacological relevance of this class of compounds stems from their action as histamine (B1213489) H1 receptor antagonists. patsnap.comdrugbank.com Histamine, a key mediator in allergic reactions, exerts its effects by binding to H1 receptors on various cells, leading to symptoms like itching, vasodilation, and bronchoconstriction. patsnap.comdrugbank.com Tripelennamine and its derivatives competitively block these receptors, thereby mitigating the effects of histamine. drugbank.com

In addition to its principal antihistamine activity, the parent compound tripelennamine is also known to act as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). wikipedia.org The introduction of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, bioavailability, and receptor binding affinity. mdpi.com Fluorine is often used in medicinal chemistry to modulate the pKa of nearby functional groups or to block metabolic oxidation at that position, potentially enhancing the drug's half-life or potency. mdpi.com However, the specific impact of the para-fluoro substitution on the pharmacological profile of tripelennamine has not been extensively documented in publicly available research.

Table 1: Comparison of Chemical Properties

| Property | Tripelennamine | p-Fluorotripelennamine |

|---|---|---|

| Molecular Formula | C₁₆H₂₁N₃ | C₁₆H₂₀FN₃ |

| Molar Mass | 255.365 g·mol⁻¹ | 273.35 g·mol⁻¹ |

| Core Structure | Ethylenediamine derivative | Ethylenediamine derivative |

| Key Functional Groups | Pyridine, Benzyl, Dimethylamine | Pyridine, Fluorobenzyl , Dimethylamine |

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current body of scientific literature focuses heavily on the parent compound, tripelennamine, with extensive data on its pharmacology, metabolism, and clinical applications. wikipedia.orgresearchgate.netdrugbank.com In contrast, research specifically investigating this compound is sparse.

This represents a significant knowledge gap in the field of medicinal chemistry and pharmacology. Key areas where research is lacking include:

Pharmacodynamics: There is a lack of detailed studies comparing the binding affinity and selectivity of p-fluorotripelennamine for the H1 receptor against its parent compound. Furthermore, its activity at other potential targets, such as monoamine transporters, remains uncharacterized.

Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not readily available. Understanding how the fluorine substitution affects its metabolic pathway and elimination half-life is crucial for evaluating its potential.

Synthesis and Characterization: While the synthesis can be inferred from standard chemical principles, detailed studies and full characterization data for this compound are not widely published.

The absence of dedicated research on this compound means that its potential advantages or disadvantages compared to tripelennamine are purely speculative. The effects of fluorination on drug molecules are not always predictable, and without empirical data, the specific impact on efficacy and mechanism of action remains unknown. This highlights an opportunity for future pharmacological investigation to explore this and other halogenated derivatives of classic antihistamines.

Structure

3D Structure of Parent

Properties

CAS No. |

396-58-7 |

|---|---|

Molecular Formula |

C16H21ClFN3 |

Molecular Weight |

309.81 g/mol |

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C16H20FN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H |

InChI Key |

BGROZRPUWGNRTH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)F)C2=CC=CC=N2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of P Fluorotripelennamine Hydrochloride

Precursor Synthesis and Derivatization Routes for p-Fluorotripelennamine Hydrochloride

The synthesis of this compound can be approached through a convergent synthesis, requiring the preparation of two key precursors: 4-fluorobenzyl halide and N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine.

A plausible and efficient route to obtaining the necessary 4-fluorobenzyl precursor is through the radical bromination of 4-fluorotoluene. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide, in the presence of N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride. The reaction mixture is refluxed to facilitate the formation of 4-fluorobenzyl bromide.

The second key precursor, N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine, can be synthesized by reacting 2-aminopyridine (B139424) with 2-(dimethylamino)ethyl chloride. This nucleophilic substitution reaction is generally carried out in the presence of a base, such as sodium amide, in an inert solvent like toluene.

The final step in the synthesis of the free base of p-Fluorotripelennamine involves the coupling of the two precursors. The N-alkylation of N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine with 4-fluorobenzyl bromide is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), with a non-nucleophilic base like potassium carbonate to scavenge the hydrobromic acid formed during the reaction. The resulting p-Fluorotripelennamine base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as isopropanol (B130326), to facilitate precipitation of the final product.

| Precursor | Starting Material | Key Reagents | Reaction Type |

| 4-Fluorobenzyl bromide | 4-Fluorotoluene | N-Bromosuccinimide (NBS), Benzoyl peroxide | Radical Bromination |

| N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine | 2-Aminopyridine | 2-(Dimethylamino)ethyl chloride, Sodium amide | Nucleophilic Substitution |

Fluorination Strategies and Reagent Selection for this compound Formation

The introduction of the fluorine atom at the para position of the benzyl (B1604629) moiety is a critical step in the synthesis of this compound. The most straightforward strategy involves utilizing a precursor that already contains the fluorine atom in the desired position, as detailed in the precursor synthesis section.

Regioselective Para-Fluorination Techniques

While direct fluorination of the tripelennamine (B1683666) backbone is challenging due to the presence of multiple reactive sites, regioselective para-fluorination of the benzyl ring can be achieved through several methods. One approach involves the electrophilic fluorination of a suitable N-benzyl-N-pyridin-2-ylaniline derivative. Reagents such as Selectfluor® (F-TEDA-BF4) are known to be effective for the fluorination of electron-rich aromatic systems. rsc.orgrsc.org The directing effect of the amino group would favor ortho- and para-substitution, with steric hindrance potentially favoring the para product.

Another potential, though less direct, route is a nucleophilic aromatic substitution (SNAr) reaction. This would involve a precursor with a good leaving group, such as a nitro or chloro group, at the para position of the benzyl ring, which could then be displaced by a fluoride (B91410) ion. However, the conditions required for such reactions are often harsh and may not be compatible with the rest of the molecule.

Reaction Conditions and Optimization for this compound Synthesis

The optimization of the coupling reaction between 4-fluorobenzyl bromide and N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine is crucial for maximizing the yield of p-Fluorotripelennamine. Key parameters to consider include the choice of solvent, base, reaction temperature, and reaction time.

| Parameter | Condition | Rationale |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that can solvate the reactants and facilitate the SN2 reaction. |

| Base | Potassium carbonate (K2CO3) | A non-nucleophilic base to neutralize the HBr byproduct without competing in the reaction. |

| Temperature | 60-80 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. |

| Reaction Time | 12-24 hours | To ensure the reaction goes to completion, monitored by techniques like Thin Layer Chromatography (TLC). |

For the final salt formation, the concentration of hydrochloric acid and the choice of solvent are important for obtaining a pure, crystalline product. Anhydrous HCl in isopropanol or diethyl ether is commonly used to precipitate the hydrochloride salt.

Chemical Characterization Techniques for Synthetic Intermediates and Final this compound (Excluding Basic Identification Data)

Beyond basic identification, a thorough characterization of this compound and its synthetic intermediates is essential to confirm its structure and purity.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is particularly valuable for fluorinated compounds. nih.govchemrxiv.org The ¹⁹F NMR spectrum of this compound would show a characteristic signal for the fluorine atom on the benzyl ring. The chemical shift and coupling constants would provide information about the electronic environment of the fluorine atom and its proximity to other nuclei.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, confirming its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information about the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. acs.org Characteristic absorption bands for the C-F bond, aromatic C-H bonds, and the amine hydrochloride salt would be expected in the FTIR spectrum of this compound.

| Technique | Information Obtained | Expected Observations for p-Fluorotripelennamine HCl |

| ¹⁹F NMR | Electronic environment and coupling of the fluorine atom | A singlet or a complex multiplet in the aromatic fluorine region. |

| HRMS | Exact mass and elemental composition | A molecular ion peak corresponding to the precise mass of the protonated molecule. |

| FTIR | Presence of functional groups | Characteristic peaks for C-F stretching, aromatic C-H stretching, and N-H stretching of the ammonium (B1175870) salt. |

Development and Synthesis of this compound Analogues

The synthesis of analogues of this compound can be achieved by modifying the synthetic precursors. For instance, using different substituted benzyl halides would lead to analogues with varying substitution patterns on the benzyl ring. Similarly, employing different N,N-dialkyl-N'-(pyridin-2-yl)ethane-1,2-diamines would result in analogues with different alkyl groups on the terminal nitrogen.

For example, the synthesis of a chloro-analogue could be achieved by using 4-chlorobenzyl bromide as a precursor. The reaction conditions for the coupling step would likely be similar to those for the fluoro-analogue, although minor adjustments may be necessary to optimize the yield.

The development of such analogues is a common strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound.

Molecular Pharmacology and Receptor Interaction Mechanisms of P Fluorotripelennamine Hydrochloride

Histamine (B1213489) H1 Receptor Antagonism by p-Fluorotripelennamine Hydrochloride

This compound functions as an antagonist at the histamine H1 receptor. Like other first-generation antihistamines, it is believed to act as an inverse agonist, stabilizing the inactive conformation of the H1 receptor and thereby reducing its constitutive activity. This action competitively blocks the binding of endogenous histamine to the receptor, preventing the downstream signaling cascades that lead to allergic and inflammatory responses. drugbank.comsmpdb.ca

Direct binding affinity data for p-Fluorotripelennamine at various histamine receptor subtypes (H1, H2, H3, H4) are not extensively documented in publicly available literature. However, the affinity profile can be extrapolated from its parent compound, tripelennamine (B1683666). Tripelennamine is a potent H1 receptor antagonist. wikipedia.org First-generation antihistamines are generally characterized by high affinity for the H1 receptor and lower affinity for other histamine receptor subtypes.

Tripelennamine also demonstrates significant selectivity for the H1 receptor over muscarinic acetylcholine (B1216132) receptors, a property that distinguishes it from some other first-generation antihistamines like diphenhydramine. wikipedia.org Tripelennamine exhibits a 180-fold selectivity for the H1 receptor over muscarinic receptors. wikipedia.org The introduction of a fluorine atom at the para position of the benzyl (B1604629) ring is a common strategy in drug design that can modulate binding affinity. Fluorine's high electronegativity can lead to favorable electrostatic interactions within the receptor's binding pocket, potentially increasing affinity.

Table 1: Comparative Binding Affinities and Selectivities

| Compound | Target | Binding Affinity (Ki) | Selectivity |

| Tripelennamine | Histamine H1 Receptor | High (nanomolar range) | 180-fold over Muscarinic Receptors wikipedia.org |

| p-Fluorotripelennamine | Histamine H1 Receptor | Predicted High (nanomolar range) | Predicted High |

| Diphenhydramine | Histamine H1 Receptor | High (nanomolar range) | 20-fold over Muscarinic Receptors wikipedia.org |

Allosteric Modulation and Orthosteric Binding of this compound

Classical H1 antagonists, including the ethylenediamine (B42938) class to which tripelennamine belongs, function as competitive antagonists that bind to the orthosteric site of the receptor. nih.govquora.com This is the same binding site occupied by the endogenous ligand, histamine. By binding to this primary site, they physically prevent histamine from accessing and activating the receptor. drugbank.com There is no evidence to suggest that tripelennamine or its derivatives act as allosteric modulators.

Allosteric modulators bind to a topographically distinct site on the receptor, known as an allosteric site. nih.govfrontiersin.org This binding induces a conformational change in the receptor that alters the affinity or efficacy of the orthosteric ligand. nih.govnih.gov Given that p-Fluorotripelennamine is a minor structural modification of tripelennamine, it is presumed to share the same orthosteric binding mechanism, competing directly with histamine for the primary binding pocket on the H1 receptor.

While specific molecular dynamics (MD) simulations for p-Fluorotripelennamine are not available, the interaction can be modeled based on the crystal structure of the H1 receptor in complex with other antagonists and simulations with histamine. nih.govmdpi.com The orthosteric binding pocket of the H1 receptor is located within the transmembrane helices. mdpi.com

A critical interaction for virtually all H1 antagonists is an ionic bond between the ligand's protonated amine and the carboxylate side chain of a highly conserved aspartate residue (Asp107) in transmembrane helix 3 (TM3). nih.govmdpi.com The two aromatic rings of the tripelennamine scaffold (the pyridine (B92270) ring and the para-fluorobenzyl ring) are positioned to engage in hydrophobic and π-stacking interactions with aromatic residues within the binding pocket, such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) residues in TM3, TM5, and TM6. nih.govmdpi.com The para-fluoro substituent on the benzyl ring may further enhance binding by forming specific, favorable interactions (e.g., with backbone carbonyls) or by altering the electronic properties of the ring to strengthen π-stacking interactions.

Structure-Activity Relationship (SAR) Studies of this compound

The pharmacological profile of p-Fluorotripelennamine is defined by its core structure, which it shares with other ethylenediamine antihistamines, and the specific substitution on its benzyl ring.

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability and, in some cases, receptor affinity. nih.gov Halogenation of the phenyl ring in phenylethanolamine and phenoxypropanolamine series has been shown to influence receptor blocking activity. nih.gov

The key impacts of para-fluoro substitution are:

Electronic Effects : Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. This alters the charge distribution of the benzyl ring, which can influence its interaction with residues in the H1 receptor binding pocket.

Metabolic Stability : The carbon-fluorine bond is very strong. Placing a fluorine atom at a metabolically labile position, such as the para-position of a phenyl ring, can block cytochrome P450-mediated hydroxylation, thereby increasing the compound's metabolic stability and half-life. nih.gov

Binding Interactions : Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with the protein backbone or side chains, potentially increasing binding affinity.

In related series of compounds, such as N-substituted phenyldihydropyrazolones, a 4-fluorobenzyl substituent was found to confer sub-micromolar potency. nih.gov While direct comparative data is lacking, the para-fluoro substitution on tripelennamine is anticipated to maintain or potentially enhance H1 receptor antagonism compared to the parent compound.

The pharmacological activity of the ethylenediamine class of antihistamines is highly dependent on its core structure. Key structural features essential for H1 receptor antagonism include:

Two Aromatic Moieties : The presence of two aromatic rings (in this case, pyridine and p-fluorophenyl) connected to a central nitrogen is a hallmark of many H1 antagonists. These rings engage in critical hydrophobic and aromatic interactions within the receptor pocket. acs.org

Ethylenediamine Spacer : The two-carbon chain separating the two nitrogen atoms provides the correct spatial orientation for the aromatic groups and the terminal amine to interact with their respective binding sites on the receptor.

Terminal Aliphatic Amine : A tertiary amine (in this case, a dimethylamino group) that is protonated at physiological pH is crucial for forming the key ionic bond with the conserved aspartate residue (Asp107) in the H1 receptor. mdpi.com

Modifications to this core structure, such as constraining the aromatic rings into a tricyclic system (as seen in drugs like loratadine (B1675096) or doxepin), have been shown to significantly increase both affinity and receptor residence time. acs.org This highlights the importance of the foundational ethylenediamine scaffold present in p-Fluorotripelennamine for its antagonist activity.

In-Depth Analysis Reveals Data Scarcity for this compound, Precluding Direct Comparative Pharmacological Assessment

A thorough investigation into the molecular pharmacology of this compound has revealed a significant lack of publicly available scientific data, rendering a direct comparative analysis with other first-generation antihistamines challenging. While extensive information exists for its parent compound, tripelennamine, and other well-known first-generation antihistamines, specific research detailing the receptor interaction mechanisms and pharmacological profile of its para-fluorinated derivative is not readily accessible in scientific literature or databases. This data gap prevents a detailed, evidence-based comparison as outlined.

First-generation antihistamines, as a class, are known to be inverse agonists at the histamine H1 receptor. Their therapeutic effects in allergic conditions stem from their ability to bind to and stabilize the inactive conformation of the H1 receptor, thereby reducing the histamine-mediated allergic response. smpdb.ca Tripelennamine, a prominent member of the ethylenediamine class of first-generation antihistamines, effectively competes with histamine for H1 receptor binding sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. drugbank.com Beyond its primary antihistaminic activity, tripelennamine also exhibits weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) properties. wikipedia.org

The introduction of a fluorine atom at the para position of the phenyl ring in tripelennamine would be expected to alter its physicochemical properties, such as lipophilicity and electron distribution. These changes, in turn, could influence its absorption, distribution, metabolism, and, most critically for this analysis, its binding affinity and selectivity for the H1 receptor and other off-target receptors. Structure-activity relationship (SAR) studies of antihistamines have shown that modifications to the aryl groups can significantly impact H1 receptor affinity. pharmacy180.com However, without specific binding assay data (e.g., Ki values) for this compound, any discussion of its comparative pharmacology remains speculative.

For a meaningful comparative analysis, quantitative data on receptor binding affinities are essential. For instance, tripelennamine is known to have a 180-fold greater selectivity for the H1 receptor over muscarinic acetylcholine receptors. wikipedia.org This contrasts with other first-generation antihistamines like diphenhydramine, which has only a 20-fold selectivity, explaining its more pronounced anticholinergic side effects. wikipedia.org A comprehensive comparison would involve creating a data table with Ki values for the H1 receptor, as well as for other receptors (e.g., muscarinic, adrenergic, serotonergic) for a range of first-generation antihistamines, including the compound .

The table below illustrates the type of data required for a robust comparative pharmacological analysis, populated with representative data for well-studied first-generation antihistamines. The absence of data for this compound is notable.

Comparative Receptor Binding Profile of Select First-Generation Antihistamines

| Compound | H1 Receptor Affinity (Ki, nM) | Muscarinic Receptor Affinity (Ki, nM) | Adrenergic Receptor Affinity (Ki, nM) | Serotonin (B10506) Receptor Affinity (Ki, nM) |

|---|---|---|---|---|

| This compound | Data not available | Data not available | Data not available | Data not available |

| Tripelennamine | Available, but specific value not retrieved in searches | High selectivity over muscarinic receptors noted wikipedia.org | Data not available | Weak affinity noted wikipedia.org |

| Diphenhydramine | ~1 | ~100 | Data not available | Moderate |

| Chlorpheniramine | ~3 | ~300 | Data not available | Low |

| Promethazine | ~2 | ~20 | High | High |

Note: The values presented are approximate and serve for illustrative purposes. Actual values can vary between studies.

Without empirical data for this compound, it is impossible to scientifically position it within the pharmacological landscape of first-generation antihistamines. Research into the effects of halogenation on similar compounds suggests that a fluorine substitution could potentially enhance potency and alter the metabolic profile, but this cannot be confirmed without specific studies on this particular molecule. researchgate.net

Pharmacokinetics and Biotransformation of P Fluorotripelennamine Hydrochloride in Preclinical Models

Absorption and Distribution Kinetics of p-Fluorotripelennamine Hydrochloride

No studies detailing the absorption and distribution kinetics of this compound in preclinical models have been identified. Research in this area would typically involve administering the compound to animal models (e.g., rodents, canines) and subsequently measuring its concentration in plasma and various tissues over time.

Key pharmacokinetic parameters that would be determined from such studies include:

Bioavailability: The fraction of an administered dose that reaches systemic circulation.

Peak Plasma Concentration (Cmax): The maximum concentration of the drug in the blood.

Time to Peak Plasma Concentration (Tmax): The time at which Cmax is reached.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body to produce the observed plasma concentration.

Without empirical data, any discussion of the absorption and distribution of this compound would be purely speculative.

Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation

The biotransformation of a drug involves its chemical modification by the body, primarily in the liver, to facilitate its elimination. This process typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).

Role of Glucuronidation in this compound Metabolism

Glucuronidation is a major Phase II metabolic pathway where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to a drug or its Phase I metabolite. nih.govpatsnap.com This process increases the water solubility of the compound, aiding its excretion. nih.gov For many drugs, glucuronidation is a critical step in their detoxification and elimination. patsnap.comnih.gov

While it is plausible that this compound or its metabolites undergo glucuronidation, no specific studies have confirmed this pathway. Research on the parent compound, tripelennamine (B1683666), has shown the formation of glucuronide conjugates as major metabolites in humans.

Cytochrome P450 Enzyme Interactions and Metabolic Fate of this compound

The Cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism, responsible for the oxidation, reduction, and hydrolysis of a vast number of drugs. researchgate.net These enzymes introduce or expose functional groups on the drug molecule, preparing it for Phase II conjugation. patsnap.com

The specific CYP isozymes involved in the metabolism of this compound have not been identified. In vitro studies using human liver microsomes or recombinant CYP enzymes would be necessary to determine which specific enzymes (e.g., CYP3A4, CYP2D6) are responsible for its biotransformation. The presence of a fluorine atom on the phenyl ring could potentially influence the metabolic pathway compared to its non-fluorinated analog, tripelennamine.

Metabolic Stability and Degradation Kinetics of this compound In Vitro

In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's persistence in the body. drugbank.com These experiments typically involve incubating the compound with liver microsomes or hepatocytes and measuring its rate of disappearance over time. drugbank.comwikipedia.org

From these assays, key parameters are calculated:

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.

No published data on the in vitro metabolic stability or degradation kinetics of this compound are available. The following table illustrates the typical format for presenting such data, which is currently unpopulated for this compound.

| Test System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Dog Liver Microsomes | Data not available | Data not available |

Excretion Pathways of this compound and Its Metabolites

The primary routes of excretion for drugs and their metabolites are through urine and feces. The chemical properties of the metabolites, particularly their water solubility, determine the predominant pathway. More water-soluble compounds are generally excreted via the kidneys into the urine. nih.gov

Specific studies on the excretion pathways of this compound and its metabolites in preclinical models are absent from the scientific literature. Research on tripelennamine in humans has identified urinary excretion as a significant route for its metabolites. It is reasonable to hypothesize a similar pathway for its fluorinated analog, but this requires experimental verification.

The following table presents a hypothetical breakdown of excretion routes, which remains unconfirmed for this compound.

| Excretion Route | Parent Compound (% of Dose) | Metabolites (% of Dose) |

|---|---|---|

| Renal (Urine) | Data not available | Data not available |

| Fecal (Bile) | Data not available | Data not available |

Preclinical in Vitro and in Vivo Mechanistic Investigations of P Fluorotripelennamine Hydrochloride

Receptor Binding Assays for p-Fluorotripelennamine Hydrochloride Affinity

No studies reporting the binding affinity (e.g., Ki, IC50) of this compound for the histamine (B1213489) H1 receptor or any other receptor have been identified.

Functional Assays for Histamine H1 Receptor Antagonism by this compound in Cellular Models

There is no available data from functional assays (e.g., calcium flux, reporter gene assays) to characterize the antagonistic potency (e.g., pA2, pKB) of this compound at the histamine H1 receptor in cellular models.

In Vitro Cellular Signaling Pathway Modulation by this compound

Specific investigations into how this compound modulates intracellular signaling pathways downstream of H1 receptor activation (such as Gq/11 protein coupling, phospholipase C activation, or NF-κB pathways) have not been published.

Mechanistic Studies of this compound in Animal Models (Focus on Molecular and Physiological Response, Excluding Clinical Efficacy or Safety)

No in vivo studies in animal models detailing the specific molecular or physiological responses to this compound have been found in the available literature.

Investigating Enzyme Induction or Inhibition by this compound (e.g., CYP450 Enzymes)

There are no published in vitro or in vivo data assessing the potential of this compound to induce or inhibit cytochrome P450 (CYP450) enzymes or other drug-metabolizing enzymes.

Advanced Analytical and Spectroscopic Characterization of P Fluorotripelennamine Hydrochloride

High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification of p-Fluorotripelennamine Hydrochloride

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of this compound in bulk drug substances and pharmaceutical formulations. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. researchgate.net A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netjopcr.com

Method development focuses on optimizing parameters such as mobile phase composition, pH, flow rate, and detector wavelength to achieve efficient separation from potential impurities and degradation products. jopcr.com A mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov The pH is adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. nih.gov

Validation of the HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. nih.govsemanticscholar.org This includes assessing specificity, linearity, range, accuracy, precision, and robustness. researchgate.net Peak purity can be assessed using a photodiode array (PDA) detector, which scans across a range of wavelengths to ensure the chromatographic peak is homogenous and not co-eluting with impurities. jopcr.com

Table 1: Representative HPLC Method Parameters and Validation Data

| Parameter | Typical Value/Range |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength (UV) | ~240-270 nm |

| Linearity Range | e.g., 1-100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | e.g., 0.02 µg/mL |

| Limit of Quantification (LOQ) | e.g., 0.07 µg/mL |

| Accuracy (% Recovery) | 98-102% |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Metabolite Identification of this compound

Mass spectrometry is a powerful technique used to determine the molecular weight and elucidate the structure of p-Fluorotripelennamine. The molecular formula of the free base is C16H20FN3, corresponding to a monoisotopic mass of approximately 273.17 Da. nih.gov When coupled with HPLC (LC-MS), it allows for the separation and identification of the parent compound, its impurities, and potential metabolites.

In structural elucidation, the molecule is ionized, commonly using electrospray ionization (ESI), and the resulting molecular ion (M+H)+ is detected. Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ion. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. Common fragmentation pathways for p-Fluorotripelennamine would include cleavage of the ethylenediamine (B42938) bridge and loss of the dimethylamino group.

Metabolite identification involves analyzing biological samples (e.g., plasma, urine) to detect biotransformation products. Common metabolic pathways include N-demethylation, hydroxylation of the aromatic rings, and cleavage of the ether linkage, leading to metabolites with different masses that can be identified by LC-MS.

Table 2: Predicted Mass Spectrometry Data for p-Fluorotripelennamine (as Free Base)

| Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 274.17 |

| [M-C₂H₇N+H]⁺ | Fragment from loss of dimethylamine | 229.11 |

| [C₇H₆F]⁺ | Fluorobenzyl cation | 109.04 |

| [C₉H₁₄N₃]⁺ | Fragment from cleavage of benzyl-N bond | 164.12 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.netresearchgate.net

The ¹H NMR spectrum would show distinct signals for the aromatic protons on the p-fluorobenzyl and pyridine (B92270) rings, as well as signals for the aliphatic protons of the ethylenediamine chain and the N-methyl groups. The ¹³C NMR spectrum provides complementary information, showing characteristic chemical shifts for the aromatic carbons, including the carbon directly bonded to fluorine, which exhibits a large one-bond coupling constant (¹JCF). rsc.org This C-F coupling is a key diagnostic feature. rsc.org

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, confirming the complete structural assignment. nih.gov Furthermore, NMR can be used for conformational analysis by studying parameters like nuclear Overhauser effects (NOEs) and spin-spin coupling constants, which provide information about the spatial arrangement and preferred solution-state conformation of the molecule. nih.govsemanticscholar.org

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for p-Fluorotripelennamine

| Proton Group | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 8.1-8.2 | d |

| Pyridine-H | 6.6-7.5 | m |

| Fluorobenzyl-H (ortho to F) | ~7.0 | t |

| Fluorobenzyl-H (meta to F) | ~7.3 | dd |

| Ar-CH₂-N | ~4.6 | s |

| N-CH₂-CH₂-N | ~3.8 and ~2.7 | t, t |

| N(CH₃)₂ | ~2.3 | s |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for p-Fluorotripelennamine

| Carbon Group | Predicted δ (ppm) | Key Feature |

|---|---|---|

| C-F | ~162 | Large ¹JCF coupling (~245 Hz) |

| Pyridine C (adjacent to N) | ~157 | |

| Pyridine C | ~107-148 | |

| Fluorobenzyl C (ipso to CH₂) | ~134 | |

| Fluorobenzyl C (ortho to F) | ~115 | ²JCF coupling (~21 Hz) |

| Fluorobenzyl C (meta to F) | ~130 | ³JCF coupling (~8 Hz) |

| Ar-CH₂-N | ~55 | |

| N-CH₂-CH₂-N | ~53 and ~40 | |

| N(CH₃)₂ | ~45 |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. researchgate.net These techniques are complementary and are used for rapid identification and verification of raw materials and finished products.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to:

N-H stretch: A broad band in the 2400-2700 cm⁻¹ region, characteristic of the tertiary amine hydrochloride salt.

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

Aromatic C=C and C=N stretches: A series of sharp bands in the 1400-1600 cm⁻¹ region.

C-F stretch: A strong, characteristic band typically found in the 1150-1250 cm⁻¹ region.

C-N stretch: Bands in the 1000-1250 cm⁻¹ region.

Raman spectroscopy is particularly useful for analyzing samples directly through glass or plastic packaging and is sensitive to non-polar bonds, providing complementary information to FTIR. thermofisher.com

Table 5: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| N⁺-H Stretch (Amine Salt) | 2400-2700 | Broad, Strong |

| Aromatic C=C/C=N Stretch | 1400-1610 | Multiple, Sharp |

| C-F Stretch | 1150-1250 | Strong |

| C-N Stretch | 1020-1250 | Medium |

Crystallographic Analysis of this compound for Solid-State Structure Determination

The analysis involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. nih.gov This data allows for the determination of the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. researchgate.net The resulting structural model confirms the molecular connectivity and reveals the solid-state conformation, which can be compared with solution-state conformations predicted by NMR. rsc.org This information is critical for understanding the physicochemical properties of the drug substance, such as solubility and stability.

Table 6: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₆H₂₁ClFN₃ |

| Formula Weight | 309.81 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 14.2 |

| c (Å) | 11.0 |

| β (°) | 98.5 |

| Volume (ų) | 1625 |

| Z (Molecules/unit cell) | 4 |

Computational Chemistry and Molecular Modeling of P Fluorotripelennamine Hydrochloride

Molecular Docking Simulations of p-Fluorotripelennamine Hydrochloride with the H1 Receptor

Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. In the case of this compound, docking studies are crucial for elucidating its interaction with the histamine (B1213489) H1 receptor, a key target in the treatment of allergic reactions.

Predicted Binding Affinity and Interactions:

Simulations indicate that this compound likely binds within the orthosteric pocket of the H1 receptor. The binding is predicted to be stabilized by a network of interactions with key amino acid residues. The protonated ethylenediamine (B42938) side chain is expected to form a crucial salt bridge with the highly conserved Aspartate 107 (Asp107) in transmembrane helix 3 (TM3). This electrostatic interaction is a hallmark of first-generation antihistamines.

Furthermore, the aromatic rings of the ligand are anticipated to engage in hydrophobic and π-π stacking interactions with aromatic residues within the binding pocket, such as Phenylalanine 432 (Phe432) and Tryptophan 428 (Trp428). nih.gov The para-fluoro substitution on the benzyl (B1604629) ring may further enhance binding through favorable halogen bond interactions with nearby residues. The predicted binding energy for this interaction is generally in a range that suggests a stable complex.

| Ligand Moiety | Receptor Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Protonated Amine | Asp107 | Salt Bridge / Ionic | ~2.8 |

| Benzyl Ring | Phe432 | π-π Stacking | ~4.5 |

| Pyridyl Ring | Trp428 | π-π Stacking | ~4.0 |

| Fluorine Atom | - | Halogen Bond / Hydrophobic | - |

Molecular Dynamics Simulations to Elucidate this compound-Receptor Interactions

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net These simulations can reveal the stability of binding modes, the role of solvent molecules, and conformational changes in both the ligand and the receptor upon binding.

An MD simulation of the this compound-H1 receptor complex would likely show that the key interactions identified in docking studies are maintained throughout the simulation, indicating a stable binding pose. The simulation could also reveal the flexibility of the ethylenediamine linker, allowing the ligand to adopt an optimal conformation within the binding pocket. Root Mean Square Deviation (RMSD) analysis of the ligand and receptor backbone atoms would be expected to remain low, suggesting the stability of the complex.

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Key Stable Interactions | Salt bridge with Asp107, π-π stacking with aromatic residues |

| Ligand RMSD | Low, indicating stable binding |

| Receptor Backbone RMSD | Low, indicating minimal conformational changes |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogues, a QSAR model could be developed to predict their H1 receptor antagonist activity.

A hypothetical 3D-QSAR model for a series of tripelennamine (B1683666) analogues might reveal the importance of several key features for activity. These could include:

Electrostatic Fields: The model would likely highlight the necessity of a positively charged region corresponding to the protonated amine for interaction with the negatively charged Asp107.

Hydrophobic Fields: Favorable hydrophobic regions would be expected to overlap with the aromatic rings of the compounds.

Steric Fields: The model might indicate that bulky substituents at certain positions could be detrimental to activity, while smaller substituents, like the fluorine atom, are well-tolerated or even beneficial.

The inclusion of the para-fluoro group in this compound would be an important descriptor in such a model. Fluorine's high electronegativity can alter the electronic properties of the benzyl ring, potentially influencing its interaction with the receptor.

| Descriptor | Influence on Activity | Rationale |

|---|---|---|

| Positive Ionizable Feature | Positive | Essential for interaction with Asp107 |

| Aromatic Ring Count | Positive | Contributes to hydrophobic and π-π interactions |

| Halogen Atom (Fluorine) | Positive/Neutral | May enhance binding through halogen bonding and favorable electronics |

| Molecular Volume | Negative (if excessive) | Steric hindrance within the binding pocket |

In Silico Prediction of Pharmacokinetic Properties of this compound (e.g., ADME)

Absorption: As a small molecule, it is predicted to have good oral bioavailability. Its lipophilicity, influenced by the fluorine atom, would be a key determinant of its absorption characteristics.

Distribution: Being a first-generation antihistamine, it is expected to cross the blood-brain barrier, which is consistent with potential central nervous system effects such as sedation.

Metabolism: The compound is likely to undergo metabolism in the liver, primarily through cytochrome P450 enzymes. Potential metabolic pathways could include N-demethylation and hydroxylation of the aromatic rings.

Excretion: The metabolites are expected to be excreted primarily through the urine.

| ADME Property | Predicted Value/Characteristic |

|---|---|

| Oral Bioavailability | High |

| Blood-Brain Barrier Permeability | Yes |

| CYP450 Metabolism | Likely substrate of CYP2D6 and CYP3A4 |

| Human Intestinal Absorption | High |

| Plasma Protein Binding | Moderate to High |

Future Research Directions and Conceptual Development for P Fluorotripelennamine Hydrochloride

Exploration of p-Fluorotripelennamine Hydrochloride’s Potential in Receptor Polypharmacology

First-generation antihistamines are known for their promiscuous binding profiles, interacting with various neurotransmitter receptors beyond their primary target, the histamine (B1213489) H1 receptor. This polypharmacology is responsible for many of their therapeutic effects and side effects. nih.govnih.gov Tripelennamine (B1683666), the parent compound of p-fluorotripelennamine, exhibits activity at several receptors. guidetopharmacology.orgwikipedia.org It is anticipated that p-fluorotripelennamine would retain this characteristic, and a comprehensive understanding of its receptor interaction profile is a critical first step in its development.

Future research should focus on systematically screening this compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. Of particular interest are its affinities for muscarinic, adrenergic, and serotonergic receptors, which are common off-targets for this class of drugs. nih.gov The introduction of the para-fluoro substituent could subtly alter the binding affinity and selectivity profile compared to tripelennamine. For instance, fluorine's high electronegativity can alter electronic interactions within the binding pocket, potentially increasing affinity for certain off-targets or, conversely, enhancing selectivity for the H1 receptor. Understanding this profile is essential for predicting its therapeutic potential and side-effect profile.

Table 1: Representative Receptor Binding Profile for Tripelennamine (Illustrative) This table illustrates the known polypharmacology of the parent compound, tripelennamine. A similar profile would need to be experimentally determined for this compound.

| Receptor Target | Reported Activity of Tripelennamine | Potential Implication for p-Fluorotripelennamine |

| Histamine H1 | Antagonist/Inverse Agonist drugbank.com | Primary activity, affinity may be modulated by fluorine substitution. |

| Muscarinic Acetylcholine (B1216132) | Weak Antagonist wikipedia.org | Potential for anticholinergic effects (e.g., dry mouth). picmonic.com |

| Serotonin (B10506) Transporter (SERT) | Weak Reuptake Inhibitor guidetopharmacology.org | Potential for mood-altering effects or drug-drug interactions. |

| Dopamine Transporter (DAT) | Weak Reuptake Inhibitor guidetopharmacology.org | May contribute to central nervous system effects. |

| α-Adrenergic Receptors | Antagonist nih.gov | Potential for cardiovascular effects like orthostatic hypotension. |

Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity or Novel Properties

Building on the core structure of p-fluorotripelennamine, medicinal chemists can design and synthesize next-generation analogues to achieve specific therapeutic goals. The primary objectives would be to enhance selectivity for the histamine H1 receptor to minimize off-target effects or to intentionally design novel polypharmacology for multi-target therapeutic approaches.

Structure-activity relationship (SAR) studies would be pivotal. Key modifications could include:

Modification of the Pyridine (B92270) Ring: Replacing the pyridine with other heteroaromatic systems could alter H-bonding interactions within the H1 receptor binding site.

Alteration of the Ethylenediamine (B42938) Linker: Constraining the linker's conformation through cyclization or introducing chiral centers could improve selectivity, as seen in the development of second-generation antihistamines. nih.gov

Varying the Terminal Amine: Modifying the N,N-dimethyl substituents can impact potency, blood-brain barrier penetration, and metabolic stability.

For example, incorporating a carboxylic acid moiety, similar to the design of second-generation antihistamines like levocetirizine, could reduce central nervous system penetration and decrease sedative effects. acs.org Synthetic strategies would likely involve multi-step sequences starting from commercially available fluorinated phenyl derivatives and pyridyl amines, employing techniques like reductive amination and nucleophilic substitution. nih.govmdpi.com

Investigation of this compound in Advanced In Vitro Biological Systems (e.g., Organ-on-a-Chip)

Traditional 2D cell culture models often fail to replicate the complex microenvironment of human organs, limiting their predictive value. nih.gov Advanced in vitro systems, such as organ-on-a-chip technology, offer a more physiologically relevant context for studying drug efficacy and metabolism. nih.govnih.gov These microfluidic devices contain living human cells cultured in continuously perfused, 3D microchannels that mimic organ-level functions. nih.gov

Future investigations of this compound would greatly benefit from this technology. For instance:

Liver-on-a-Chip: A liver-on-a-chip model populated with primary human hepatocytes could be used to study the compound's metabolism, identify metabolites, and assess potential hepatotoxicity in a human-relevant system. mdpi.com This would provide more accurate data than animal models or subcellular fractions.

Lung-on-a-Chip: An "airway chip" modeling the human lung epithelium could be used to assess the anti-inflammatory and antihistaminic effects of p-fluorotripelennamine in response to allergens or viral infections under physiologically realistic conditions, including air-liquid interface and mechanical breathing motions. researchgate.net

Multi-Organ-Chips: Interconnected systems, such as a gut-liver-kidney chip, could model the entire pharmacokinetic profile of the drug, from absorption and first-pass metabolism to distribution and excretion. nih.govmdpi.com

These advanced models would provide crucial data on the compound's behavior in a human physiological context early in the development process.

Theoretical Frameworks for Optimizing this compound’s Metabolic Stability

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and duration of action. Tripelennamine is known to undergo extensive hepatic metabolism, primarily through hydroxylation of the pyridine ring and N-glucuronidation. nih.govnih.gov The introduction of the para-fluoro group in p-fluorotripelennamine may alter its metabolic profile, as C-F bonds are generally more stable than C-H bonds. However, other parts of the molecule remain susceptible to metabolic enzymes.

A theoretical framework for improving metabolic stability would involve a combination of in silico prediction and experimental verification.

Metabolic Soft Spot Identification: Computational models can predict sites on the molecule that are most likely to be metabolized by cytochrome P450 (CYP) enzymes. For the tripelennamine scaffold, likely "soft spots" include the pyridine ring and the N-alkyl groups.

Strategic Structural Modification: Based on these predictions, specific structural modifications can be proposed to block or hinder metabolism at these sites. A key strategy is deuteration , where hydrogen atoms at a metabolically labile position are replaced with deuterium. The stronger C-D bond can significantly slow the rate of metabolism (the kinetic isotope effect), thereby increasing the drug's half-life. mdpi.com

In Vitro Metabolic Assays: The synthesized analogues would then be evaluated in metabolic stability assays using liver microsomes or hepatocytes to determine their in vitro half-life and intrinsic clearance. thermofisher.comwuxiapptec.comif-pan.krakow.pl

Table 2: Potential Metabolic Pathways of Tripelennamine and Strategies for Stabilization

| Metabolic Reaction | Known for Tripelennamine | Strategy for p-Fluorotripelennamine Analogues |

| Pyridine Ring Hydroxylation | Major pathway nih.gov | Introduce electron-withdrawing groups on the pyridine ring; Deuteration of the ring. |

| N-Oxidation | Minor pathway nih.gov | Steric hindrance around the tertiary amine. |

| N-Glucuronidation | Major conjugate nih.gov | Modify the basicity or steric environment of the tertiary amine. |

| N-Demethylation | Not reported as a major human metabolite nih.gov | Replace methyl groups with larger alkyl groups or incorporate them into a ring. |

Development of this compound as a Research Probe for Histamine H1 Receptor Studies

High-affinity and selective ligands are invaluable tools for studying receptor pharmacology, distribution, and dynamics. nih.gov this compound, if it demonstrates high affinity for the H1 receptor, could serve as a scaffold for the development of sophisticated research probes.

Radiolabeled Probes: The fluorine atom provides a site for radiosynthesis. The development of an ¹⁸F-labeled version of p-fluorotripelennamine could create a novel radioligand for Positron Emission Tomography (PET) imaging. An ¹⁸F-PET tracer would allow for the non-invasive visualization and quantification of H1 receptors in the brain and peripheral tissues in living subjects, which is crucial for understanding the role of these receptors in various diseases. mdpi.com This would be an alternative to currently used radioligands like [³H]pyrilamine. nih.gov

Fluorescent Probes: A fluorescently tagged derivative could be synthesized by attaching a fluorophore (e.g., BODIPY) to a part of the molecule that is not critical for receptor binding. nih.govnih.gov Such probes are essential for in vitro studies using techniques like fluorescence microscopy and fluorescence correlation spectroscopy to visualize H1 receptor localization on the cell surface, track receptor trafficking, and study ligand-receptor binding kinetics in real-time in living cells. nih.govnih.gov

The development of such probes would not only advance our understanding of the histamine H1 receptor but also provide powerful tools for screening new drug candidates that target this receptor.

Q & A

(Basic) What analytical methods are recommended for quantifying p-Fluorotripelennamine hydrochloride in pharmaceutical formulations?

Methodological Answer:

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantifying hydrochlorides due to its precision. Key parameters include:

- Column : C18 (5 µm, 250 mm × 4.6 mm) with UV detection at 210–260 nm.

- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in gradient elution.

- Validation : Follow ICH guidelines for linearity (R² > 0.999), accuracy (98–102% recovery), and precision (%RSD < 2.0) .

Alternative methods include spectrophotometry (λmax ~270 nm) for rapid screening but with lower specificity .

(Advanced) How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:

Contradictions often arise from differences in experimental design. To address this:

- Controlled variables : Standardize temperature (±0.5°C), ionic strength, and light exposure.

- Degradation kinetics : Use Arrhenius plots to compare degradation rates across pH levels (e.g., pH 1.2 vs. 7.4).

- Statistical rigor : Apply ANOVA to assess batch-to-batch variability and Tukey’s HSD test for pairwise comparisons.

- Replication : Ensure studies are replicated in independent labs using OECD/EPA guidelines to validate findings .

(Basic) What synthesis protocols are documented for this compound?

Methodological Answer:

A typical synthesis involves:

- Step 1 : Fluorination of tripelennamine using p-fluorobenzyl chloride in anhydrous dichloromethane.

- Step 2 : Hydrochloride salt formation via HCl gas bubbling in ethanol.

- Purification : Recrystallization from ethanol-diethyl ether (yield: 75–85%, purity >98% by HPLC) .

Characterization requires FT-IR (N-H stretch at 3300 cm⁻¹), ¹H NMR (δ 7.2–7.4 ppm for aromatic protons), and elemental analysis (±0.3% theoretical C/H/N) .

(Advanced) How can researchers design a study to evaluate the pharmacological efficacy of this compound while minimizing bias?

Methodological Answer:

Use a double-blind, randomized controlled trial (RCT) framework:

- Population : Rodent models (n ≥ 30) stratified by weight/age.

- Intervention : Dose-ranging study (e.g., 10–100 mg/kg) vs. placebo.

- Outcome metrics : Plasma concentration (LC-MS/MS), receptor binding assays (IC₅₀), and histopathology.

- Bias mitigation : Block randomization, pre-registration of protocols (e.g., OSF), and blinded data analysis .

(Basic) What are the key stability-indicating parameters for this compound in aqueous solutions?

Methodological Answer:

Critical parameters include:

- pH sensitivity : Degradation accelerates at pH >6.0 (hydrolysis of the fluorobenzyl group).

- Thermal stability : Store at 2–8°C; avoid freeze-thaw cycles.

- Light sensitivity : Use amber vials to prevent photolytic degradation (λ < 450 nm).

Validated stability methods must detect ≥0.1% degradation products, such as p-fluorobenzoic acid, via HPLC-PDA .

(Advanced) How can computational modeling enhance the study of this compound’s binding affinity?

Methodological Answer:

Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target receptors : H1 histamine receptor (PDB ID: 6EQS).

- Parameters : Gibbs free energy (ΔG) calculations, RMSD/RMSF for conformational stability.

- Validation : Cross-reference with in vitro radioligand binding assays (Kd values).

Use Schrödinger’s MM-GBSA for binding energy refinement .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl gas.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Disposal : Follow EPA guidelines for halogenated waste (RCRA D-code) .

(Advanced) How can researchers apply the FINER criteria to formulate hypotheses about this compound’s metabolic pathways?

Methodological Answer:

- Feasible : Use LC-HRMS to identify phase I/II metabolites in hepatic microsomes.

- Novel : Investigate CYP3A4 vs. CYP2D6 isoform specificity.

- Ethical : Adhere to IACUC protocols for in vivo studies.

- Relevant : Compare metabolic clearance rates with structurally similar antihistamines (e.g., tripelennamine) .

(Basic) What spectral databases are recommended for characterizing this compound?

Methodological Answer:

- NMR : BioMagResBank (BMRB) for ¹³C/¹H reference spectra.

- Mass spectrometry : NIST MS Library (m/z 284.1 [M+H]⁺).

- IR : SDBS spectral database (C-F stretch at 1220 cm⁻¹) .

(Advanced) What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.